N'-[(E)-(3-fluorophenyl)methylidene]pyridine-2-carbohydrazide
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Overview
Description
N’-[(E)-(3-fluorophenyl)methylidene]pyridine-2-carbohydrazide is a Schiff base hydrazone compound. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds. This specific compound is characterized by the presence of a fluorophenyl group and a pyridine ring, making it a valuable molecule in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-fluorophenyl)methylidene]pyridine-2-carbohydrazide typically involves the condensation reaction between 3-fluorobenzaldehyde and pyridine-2-carbohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-fluorophenyl)methylidene]pyridine-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of the corresponding amine and aldehyde.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N’-[(E)-(3-fluorophenyl)methylidene]pyridine-2-carbohydrazide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential as a therapeutic agent due to its ability to form stable complexes with metal ions.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of N’-[(E)-(3-fluorophenyl)methylidene]pyridine-2-carbohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The compound’s fluorophenyl group may also enhance its binding affinity to specific molecular targets, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(4-fluorophenyl)methylidene]pyridine-2-carbohydrazide
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]pyridine-2-carbohydrazide
- N’-[(E)-(2-hydroxyquinolin-3-yl)methylidene]-1-benzofuran-2-carbohydrazide
Uniqueness
N’-[(E)-(3-fluorophenyl)methylidene]pyridine-2-carbohydrazide is unique due to the presence of the 3-fluorophenyl group, which can influence its chemical reactivity and biological activity. The position of the fluorine atom can affect the compound’s electronic properties, making it distinct from other similar Schiff base hydrazones .
Properties
Molecular Formula |
C13H10FN3O |
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Molecular Weight |
243.24 g/mol |
IUPAC Name |
N-[(E)-(3-fluorophenyl)methylideneamino]pyridine-2-carboxamide |
InChI |
InChI=1S/C13H10FN3O/c14-11-5-3-4-10(8-11)9-16-17-13(18)12-6-1-2-7-15-12/h1-9H,(H,17,18)/b16-9+ |
InChI Key |
MSVXIQBLWMDZRT-CXUHLZMHSA-N |
Isomeric SMILES |
C1=CC=NC(=C1)C(=O)N/N=C/C2=CC(=CC=C2)F |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NN=CC2=CC(=CC=C2)F |
Origin of Product |
United States |
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